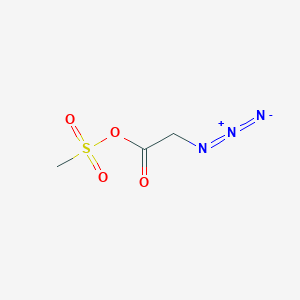

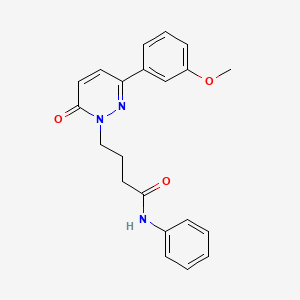

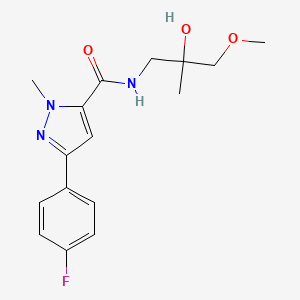

(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of semi/thiosemicarbazide with sodium acetate in water, followed by the addition of substituted aldehydes in methanol at room temperature .Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a thiadiazol group, a piperidin group, and a furan group.Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 618.8±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 91.7±3.0 kJ/mol and a flash point of 328.1±34.3 °C . The compound has a molar refractivity of 107.3±0.5 cm3, a polar surface area of 104 Å2, and a molar volume of 248.4±7.0 cm3 .Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis of novel derivatives incorporating the core structure of (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone and their biological evaluation for various therapeutic applications:

- Antitumor Activities : Novel quinazoline derivatives, incorporating similar structures, have been synthesized and shown to exhibit significant antitumor activities against various cancer cell lines, potentially offering a basis for the development of new cancer therapeutics (Cai Zhi-qian, 2015).

- Antiinflammatory and Antibacterial Agents : Pyrazoline derivatives, related to the core structure, have been synthesized and evaluated for their antiinflammatory and antibacterial activities, highlighting the compound's potential as a molecular template for developing new drugs with these properties (P. Ravula et al., 2016).

Antipsychotic Potential

- Research on conformationally restricted butyrophenones, which share a common motif with the compound , has identified potential antipsychotic agents, suggesting the utility of this compound class in psychiatric medication development (E. Raviña et al., 2000).

Antimicrobial Activity

- A study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives identified compounds with good antimicrobial activity against pathogenic bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (L. Mallesha, K. Mohana, 2014).

Antitubercular Activities

- Studies on cyclopropyl methanols and their derivatives have shown promising antitubercular activity, with some compounds exhibiting significant efficacy against drug-resistant strains of Mycobacterium tuberculosis (S. S. Bisht et al., 2010).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H314, H332, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Mechanism of Action

Target of action

Compounds containing a thiadiazole ring are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . They may interact with various enzymes or receptors in the body, but the specific targets would depend on the exact structure and properties of the compound.

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives have been associated with a broad range of chemical and biological properties

Cellular Effects

Related compounds have shown dose-dependent anticancer activities against studied cell lines

Molecular Mechanism

Related compounds have been found to inhibit kinase 1/2 (ERK1/2), which could suggest a potential pathway for this compound .

Properties

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-15(12-2-1-9-20-12)18-7-5-11(6-8-18)14-17-16-13(21-14)10-3-4-10/h1-2,9-11H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVUJGBCGJSKAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687357.png)

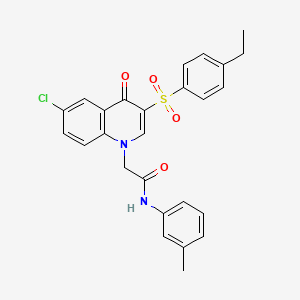

![4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2687359.png)

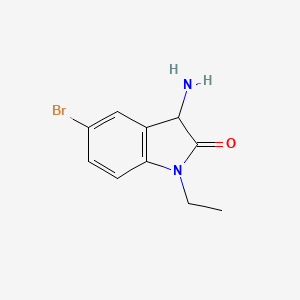

![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)

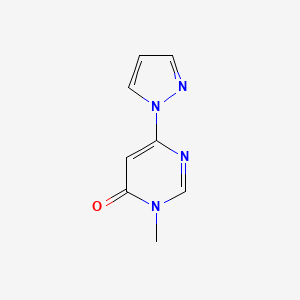

![3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2687373.png)

![7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2687375.png)